

Application Note: HPLC Method for Purity Analysis of 4-amino-N-methanesulfonylbenzamide

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Compound of Interest

Compound Name: 4-amino-N-methanesulfonylbenzamide

Cat. No.: B6211009

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity of **4-amino-N-methanesulfonylbenzamide**. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and stability testing in research and pharmaceutical development environments. The described reverse-phase HPLC method provides excellent separation and resolution of **4-amino-N-methanesulfonylbenzamide** from its potential impurities.

Introduction

4-amino-N-methanesulfonylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds.^{[1][2]} Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of chemical compounds.^{[1][3][4]} This document provides a detailed protocol for the purity analysis of **4-amino-N-methanesulfonylbenzamide** using a reverse-phase HPLC method with UV detection.

Experimental Protocol

Apparatus and Equipment

- HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photo Diode Array (PDA) detector.
- Analytical balance
- Volumetric flasks (10 mL, 25 mL, 100 mL)
- Pipettes
- Syringe filters (0.45 μm)
- Ultrasonic bath

Reagents and Materials

- **4-amino-N-methanesulfonylbenzamide** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)

Chromatographic Conditions

A reverse-phase HPLC method is employed for the analysis.^{[1][5]} The following chromatographic conditions are recommended:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	0.1% Phosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	254 nm
Injection Volume	10 µL
Run Time	30 minutes

Mobile Phase Gradient Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	90	10
20	10	90
25	10	90
26	90	10
30	90	10

Preparation of Solutions

2.5.1. Diluent Preparation A mixture of Water and Acetonitrile in the ratio of 50:50 (v/v) is used as the diluent.

2.5.2. Standard Solution Preparation (100 µg/mL)

- Accurately weigh about 10 mg of **4-amino-N-methanesulfonylbenzamide** reference standard into a 100 mL volumetric flask.

- Add approximately 50 mL of diluent and sonicate for 10 minutes to dissolve.
- Make up the volume to 100 mL with the diluent and mix well.

2.5.3. Sample Solution Preparation (1000 µg/mL)

- Accurately weigh about 25 mg of the **4-amino-N-methanesulfonylbenzamide** sample into a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 25 mL with the diluent and mix well.
- Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

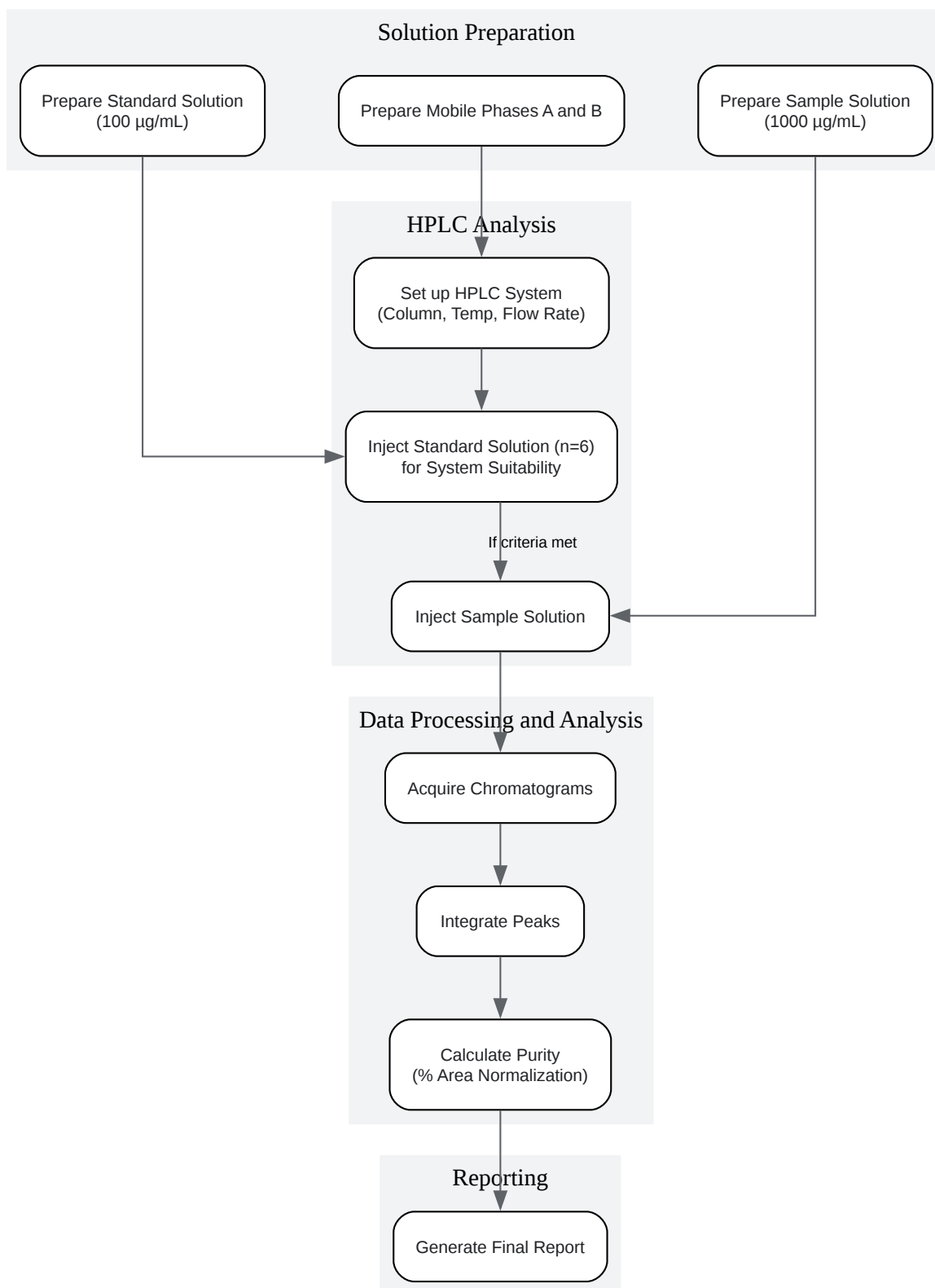
Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	5500
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Method Validation Summary

Parameter	Range/Level	Acceptance Criteria	Typical Result
Linearity (Correlation Coefficient, r^2)	1 - 150 $\mu\text{g/mL}$	≥ 0.999	0.9995
Accuracy (% Recovery)	80%, 100%, 120%	98.0% - 102.0%	99.5% - 101.2%
Precision (RSD)			
- Repeatability (n=6)	100 $\mu\text{g/mL}$	$\leq 2.0\%$	0.9%
- Intermediate Precision (n=6)	100 $\mu\text{g/mL}$	$\leq 2.0\%$	1.1%
Limit of Detection (LOD)	-	Report	0.1 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	-	Report	0.3 $\mu\text{g/mL}$
Robustness	Flow rate (± 0.1 mL/min), Column Temp ($\pm 2^\circ\text{C}$)	$\text{RSD} \leq 2.0\%$	Complies

Experimental Workflow and Diagrams

The overall workflow for the purity analysis of **4-amino-N-methanesulfonylbenzamide** is depicted in the following flowchart.



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Caption: Workflow for HPLC Purity Analysis.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of the purity of **4-amino-N-methanesulfonylbenzamide**. The method is specific, linear, accurate, and precise, making it a valuable tool for quality control in both research and industrial settings. The provided protocol and data serve as a comprehensive guide for analysts involved in the quality assessment of this important pharmaceutical intermediate.

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